trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
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Overview
Description
trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: is an organic compound characterized by its cyclopentane ring substituted with a carboxylic acid group and a 2-oxoethyl group attached to a 3-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a cyclization reaction of a suitable precursor, such as a diene or a halide, under specific conditions.
Introduction of the 2-Oxoethyl Group: The 2-oxoethyl group can be introduced via an aldol condensation reaction between an aldehyde and a ketone, followed by reduction.
Attachment of the 3-Methylphenyl Moiety: The 3-methylphenyl group can be attached through a Friedel-Crafts acylation reaction using a suitable acyl chloride and a Lewis acid catalyst.
Final Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 2-oxoethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the 2-oxoethyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the mechanisms of enzyme-catalyzed reactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
- trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
- trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentane-1-sulfonic acid
Uniqueness
Compared to similar compounds, trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both a carboxylic acid and a 2-oxoethyl group. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Biological Activity
Trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, with the CAS number 733740-53-9, is a cyclopentane derivative that has garnered attention for its potential therapeutic applications. This compound is notable for its unique structure, which combines a cyclopentane ring with a ketone and carboxylic acid functional group, making it a candidate for various biological studies.
The molecular formula of this compound is C15H18O3, with a molecular weight of approximately 246.3 g/mol. Its predicted boiling point is 424.5 °C, and it has a density of 1.149 g/cm³ .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory and cancer pathways. It is believed to modulate inflammatory responses by inhibiting key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play significant roles in the synthesis of pro-inflammatory mediators . Additionally, it may induce apoptosis in cancer cells, thereby inhibiting cell proliferation and tumor growth.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrate its ability to reduce the production of inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
Anticancer Properties
In cancer research, this compound has shown promise as an anticancer agent. Studies have reported that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells, with IC50 values comparable to established chemotherapeutic agents . Its mechanism involves the induction of cell cycle arrest and apoptosis through the activation of caspase pathways.
Case Study 1: In Vitro Analysis
A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure. The study concluded that the compound effectively induces apoptosis in these cells through mitochondrial pathways .
Case Study 2: In Vivo Evaluation
In vivo studies using murine models have also been conducted to assess the anti-inflammatory effects of this compound. Mice treated with this compound showed a significant reduction in paw edema induced by carrageenan compared to control groups, suggesting its potential utility in treating inflammatory conditions.
Comparative Analysis with Similar Compounds
To better understand the uniqueness and efficacy of this compound, it can be compared with other cyclopentane derivatives.
Compound Name | Structure | IC50 (µM) | Biological Activity |
---|---|---|---|
This compound | Structure | 15 (breast cancer) | Anti-inflammatory, Anticancer |
Cyclopentane-1,2-dione derivative | - | 54 (TP receptor antagonist) | Anti-thrombotic |
Cyclopentane carboxylic acid derivatives | - | Varies | General anti-inflammatory |
Properties
IUPAC Name |
(1R,2S)-2-[2-(3-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-10-4-2-6-12(8-10)14(16)9-11-5-3-7-13(11)15(17)18/h2,4,6,8,11,13H,3,5,7,9H2,1H3,(H,17,18)/t11-,13+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMUCUJKBYLKQK-WCQYABFASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC2CCCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)C[C@@H]2CCC[C@H]2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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